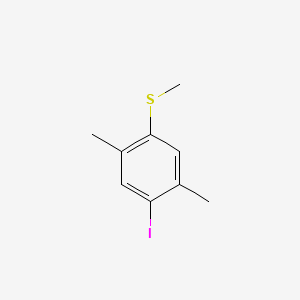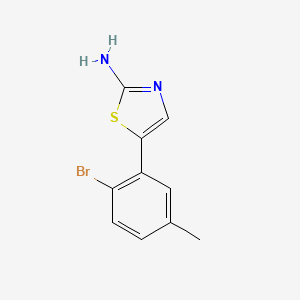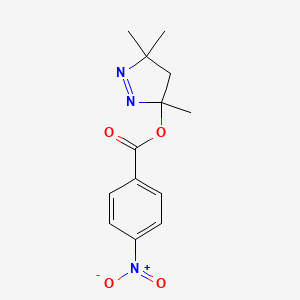
8-(2-Octylcyclopropyl)octan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Octylcyclopropyl)octan-1-ol is a unique organic compound characterized by its cyclopropyl group attached to an octyl chain. This compound is part of the broader class of fatty alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 8-(2-Octylcyclopropyl)octan-1-ol typically involves cyclopropanation reactions. One common method is the reaction of monounsaturated fatty esters with diazocompounds such as ethyl diazoacetate (EDA) or dimethyl diazomalonate (DDM) in the presence of copper or rhodium catalysts . This method yields cyclopropane derivatives with high efficiency. Industrial production methods often involve the hydrogenation of aldehydes derived from the oxo process, where ethylene reacts with carbon monoxide and hydrogen to form aldehydes, which are then hydrogenated to produce the desired alcohol .
Análisis De Reacciones Químicas
8-(2-Octylcyclopropyl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
8-(2-Octylcyclopropyl)octan-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclopropyl groups in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane interactions and lipid metabolism.
Industry: It is used in the production of plasticizers, solvents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-(2-Octylcyclopropyl)octan-1-ol involves its interaction with lipid membranes. The cyclopropyl group provides rigidity to the molecule, affecting its incorporation into lipid bilayers. This can influence membrane fluidity and permeability, impacting various cellular processes. The molecular targets and pathways involved include interactions with membrane proteins and enzymes that regulate lipid metabolism .
Comparación Con Compuestos Similares
8-(2-Octylcyclopropyl)octan-1-ol can be compared with other similar compounds such as:
8-(2-Octylcyclopropyl)octanal: This compound has an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation reactions.
1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine: . The uniqueness of this compound lies in its specific combination of a cyclopropyl group with a long-chain alcohol, providing distinct physical and chemical properties.
Propiedades
IUPAC Name |
8-(2-octylcyclopropyl)octan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-8-11-14-18-17-19(18)15-12-9-6-7-10-13-16-20/h18-20H,2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAELGPTIGANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)

methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)




![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)

